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Compound of Interest

Compound Name: 4-Formyl-2-methoxybenzonitrile

Cat. No.: B1444810 Get Quote

An In-depth Technical Guide to the Molecular Structure of 4-Formyl-2-methoxybenzonitrile

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of the molecular architecture of 4-Formyl-2-
methoxybenzonitrile (CAS No: 21962-49-2), a pivotal intermediate in synthetic organic

chemistry. By delving into its structural elucidation through advanced spectroscopic techniques,

this document serves as a critical resource for professionals leveraging this compound in

complex synthetic pathways and drug discovery programs.

Foundational Molecular Architecture
4-Formyl-2-methoxybenzonitrile is an aromatic compound built upon a benzene ring scaffold.

Its molecular formula is C₉H₇NO₂.[1][2] The defining characteristic of this molecule is its

trisubstituted nature, featuring three distinct functional groups whose positions and electronic

properties dictate its overall reactivity and utility. The structure consists of a nitrile (C≡N) group,

a methoxy (OCH₃) group at the ortho-position (C2), and a formyl (CHO) group at the para-

position (C4) relative to the nitrile.[3]

The interplay between these functional groups is crucial. The formyl and nitrile groups are

strongly electron-withdrawing, deactivating the aromatic ring towards electrophilic substitution.

Conversely, the methoxy group is an electron-donating group through resonance, which

influences the electronic distribution and reactivity of the molecule.[3] This specific arrangement
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of electron-donating and electron-withdrawing groups creates a unique electronic profile that is

instrumental in its synthetic applications.[3]

Caption: 2D molecular structure of 4-Formyl-2-methoxybenzonitrile.

Physicochemical Properties
A summary of the key identifiers and properties for 4-Formyl-2-methoxybenzonitrile is

provided below.

Property Value Source

Molecular Formula C₉H₇NO₂ [1][2]

Molecular Weight 161.16 g/mol [1][2]

CAS Number 21962-49-2 [1][2]

Monoisotopic Mass 161.04768 Da [4]

SMILES
COC1=C(C=CC(=C1)C=O)C#

N
[3][4]

InChI
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Spectroscopic Elucidation of the Molecular
Structure
The definitive confirmation of the 4-Formyl-2-methoxybenzonitrile structure relies on a

combination of spectroscopic methods. Each technique provides unique and complementary

information, which, when synthesized, leaves no ambiguity as to the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is paramount for determining the carbon-hydrogen framework of the

molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number and

environment of hydrogen atoms. For 4-Formyl-2-methoxybenzonitrile, the expected

signals are:

A sharp singlet for the aldehyde proton (H-C=O), characteristically found far downfield

around δ 9.8-10.0 ppm due to the strong deshielding effect of the carbonyl group.[3]

A singlet corresponding to the three methoxy protons (-OCH₃), typically appearing around

δ 3.8-4.0 ppm.[3]

A complex set of signals for the three aromatic protons. Their specific splitting patterns

(e.g., doublets, doublet of doublets) and chemical shifts are dictated by their positions

relative to the three different substituents.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of non-equivalent

carbon atoms. Key expected resonances include:

The aldehyde carbonyl carbon (C=O) at a highly deshielded position, typically δ > 190

ppm.

The nitrile carbon (C≡N) in the range of δ 115-120 ppm.

Aromatic carbons resonating between δ 110-165 ppm, with their exact shifts influenced by

the attached functional groups.

The methoxy carbon (-OCH₃) appearing upfield around δ 55-60 ppm.[5]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups based on their

vibrational frequencies.

C≡N Stretch: A strong, sharp absorption band characteristic of the nitrile group is expected

around 2200-2240 cm⁻¹.[3]
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C=O Stretch: A very strong absorption from the aldehyde carbonyl group is anticipated in the

region of 1680-1700 cm⁻¹.[3]

C-O Stretch: The methoxy group's C-O bond will produce a characteristic stretch, typically

around 1250-1270 cm⁻¹.[3]

Aromatic C-H and C=C Stretches: Bands corresponding to aromatic C-H stretching will

appear above 3000 cm⁻¹, while C=C ring stretching vibrations occur in the 1400-1600 cm⁻¹

region.

Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and fragmentation patterns, which

serve as a final confirmation of the molecular formula and structure. The monoisotopic mass is

161.04768 Da.[4] High-resolution mass spectrometry (HRMS) can confirm the elemental

composition of C₉H₇NO₂. Furthermore, ion mobility mass spectrometry can provide predicted

collision cross-section (CCS) values, which are valuable for analytical identification.[3][4]

Adduct m/z Predicted CCS (Å²)

[M+H]⁺ 162.05496 131.0 - 132.3

[M+Na]⁺ 184.03690 142.4 - 145.1

[M+K]⁺ 200.01084 135.8 - 139.9

[M-H]⁻ 160.04040 127.0 - 134.9

(Data compiled from multiple predictive sources)[3][4]

Synthesis and Strategic Importance
While this guide focuses on structure, understanding the synthesis provides context for the

molecule's availability and application. A common conceptual pathway involves the modification

of a readily available precursor like vanillin (4-hydroxy-3-methoxybenzaldehyde), though multi-

step industrial syntheses are more complex.[6] For instance, a related isomer, 4-formyl-3-

methoxybenzonitrile, is synthesized via the oxidative cleavage of a precursor acrylate.[7][8]
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Such routes highlight the precise chemical transformations required to achieve the specific

substitution pattern of the target molecule.

Conceptual Synthesis Pathway

Substituted
Benzaldehyde Precursor
(e.g., Vanillin derivative)

Nitrile Formation
(e.g., Sandmeyer or
cyanation reaction)

Step 1
Functional Group
Interconversion/

Modification

Step 2 4-Formyl-2-methoxybenzonitrileFinal Product

Click to download full resolution via product page

Caption: A high-level conceptual workflow for synthesizing substituted benzonitriles.

Applications in Drug Discovery and Medicinal
Chemistry
The precise arrangement of functional groups makes 4-Formyl-2-methoxybenzonitrile a

valuable building block in medicinal chemistry. Its utility is exemplified by its use in the

preparation of Trifluoromethyl-substituted Imidazole Diketone derivatives, which have been

investigated for cancer treatment.[1][9]

The aldehyde group serves as a reactive handle for forming new carbon-carbon or carbon-

nitrogen bonds through reactions like condensations, reductive aminations, and Wittig

reactions. The nitrile can be hydrolyzed to a carboxylic acid or reduced to a primary amine,

offering further diversification possibilities. This structural motif is therefore a key component in

generating libraries of complex molecules for screening and lead optimization in drug discovery

campaigns. The pharmacophore concept, which focuses on the spatial arrangement of

essential features for biological activity, is well-served by rigid scaffolds like the one provided by

this molecule.[10]

Conclusion
The molecular structure of 4-Formyl-2-methoxybenzonitrile is unequivocally defined by its

unique trisubstituted aromatic ring, featuring ortho-methoxy, para-formyl, and ipso-nitrile

functionalities. This architecture, confirmed through a rigorous combination of NMR, IR, and
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MS spectroscopic techniques, imparts a distinct electronic and reactivity profile. As a versatile

chemical intermediate, it plays a significant role in the synthesis of specialized compounds,

particularly in the development of novel therapeutic agents. A thorough understanding of its

structure is the foundation upon which its successful application in advanced chemical

research and drug development is built.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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